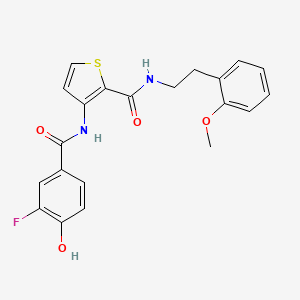
Hsd17B13-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-27 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Méthodes De Préparation
The synthesis of Hsd17B13-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Hsd17B13-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Applications De Recherche Scientifique
Hsd17B13-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13 and its role in lipid metabolism.
Biology: Employed in cellular and animal models to investigate the effects of HSD17B13 inhibition on liver function and disease progression.
Medicine: Explored as a potential therapeutic agent for the treatment of NAFLD, NASH, and other liver-related diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying other HSD17B13 inhibitors
Mécanisme D'action
Hsd17B13-IN-27 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, leading to a reduction in lipid droplet formation and accumulation in the liver. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules that interact with the enzyme .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-27 can be compared with other similar compounds, such as BI-3231, which is another potent and selective HSD17B13 inhibitor. While both compounds target the same enzyme, this compound may have unique structural features or binding affinities that differentiate it from other inhibitors. Similar compounds include:
BI-3231: A well-characterized chemical probe for HSD17B13.
HSD17B13-IN-1: Another inhibitor with a different chemical structure but similar inhibitory effects.
This compound stands out due to its specific binding interactions and potential therapeutic applications in liver diseases.
Propriétés
Formule moléculaire |
C21H19FN2O4S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
Clé InChI |
JWIBLVIOAXHHLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)

![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)





